Lumio Green

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

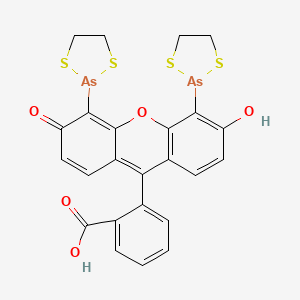

Fluorescein bis-arsenide is a xanthene dye. It has a role as a fluorochrome.

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Protein Detection and Visualization

- In-Gel Detection : Lumio Green enables the direct visualization of Lumio fusion proteins in gels, eliminating the need for traditional staining methods like Coomassie or silver staining. This method allows for rapid and sensitive detection of proteins at nanogram levels .

- Mass Spectrometry Compatibility : Proteins labeled with this compound can be excised from gels and analyzed via mass spectrometry, providing detailed insights into protein composition and modifications .

-

Cell-Free Protein Expression

- The Expressway™ Lumio Cell-Free Expression System utilizes this compound for real-time monitoring of protein production. This system is particularly useful for characterizing proteins, analyzing mutants, and verifying cloned gene products . The ability to produce toxic proteins without cellular constraints is a significant advantage in research settings.

- Live-Cell Imaging

- Quantitative Analysis

Case Study 1: Visualization of Protein Dynamics

In a study conducted by Adams et al., researchers utilized this compound to visualize the dynamics of a specific protein involved in cellular signaling pathways. The study demonstrated that this compound allowed for real-time monitoring of protein interactions within living cells, providing insights into cellular processes that were previously difficult to observe .

Case Study 2: Characterization of Mutant Proteins

Another investigation focused on using the Expressway™ Lumio Cell-Free Expression System to characterize mutant forms of a therapeutic protein. By employing this compound detection, researchers were able to assess the functionality and stability of these mutants efficiently, paving the way for potential therapeutic applications .

Comparative Data Table

| Application Area | Key Features | Advantages |

|---|---|---|

| Protein Detection | Direct visualization without staining | Rapid results; high sensitivity |

| Cell-Free Expression | Real-time monitoring | No cellular toxicity; versatile |

| Live-Cell Imaging | Minimal interference with protein function | Enables tracking of dynamic processes |

| Quantitative Analysis | Fluorescence intensity measurement | Accurate quantification |

Eigenschaften

Molekularformel |

C24H18As2O5S4 |

|---|---|

Molekulargewicht |

664.5 g/mol |

IUPAC-Name |

2-[4,5-bis(1,3,2-dithiarsolan-2-yl)-3-hydroxy-6-oxoxanthen-9-yl]benzoic acid |

InChI |

InChI=1S/C24H18As2O5S4/c27-17-7-5-15-19(13-3-1-2-4-14(13)24(29)30)16-6-8-18(28)21(26-34-11-12-35-26)23(16)31-22(15)20(17)25-32-9-10-33-25/h1-8,27H,9-12H2,(H,29,30) |

InChI-Schlüssel |

KCPRYVGBEBFLIG-UHFFFAOYSA-N |

SMILES |

C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C(=O)C=CC4=C3C5=CC=CC=C5C(=O)O)[As]6SCCS6)O |

Kanonische SMILES |

C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C(=O)C=CC4=C3C5=CC=CC=C5C(=O)O)[As]6SCCS6)O |

Synonyme |

4',5'-bis(1,3,2-dithioarsolan-2-yl)fluorescein FLASH-EDT2 Lumio Green |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.